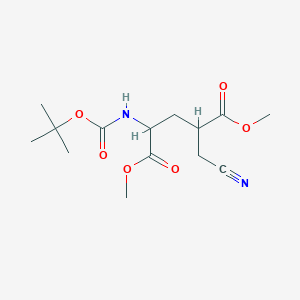

Dimethyl (2R,4S)-2-(Boc-amino)-4-(cyanomethyl)pentanedioate

Description

Dimethyl (2R,4S)-2-(Boc-amino)-4-(cyanomethyl)pentanedioate is a stereochemically defined compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a cyanomethyl substituent at the 4-position, and dimethyl ester groups. Its molecular formula is C₁₄H₂₂N₂O₆, with a molecular weight of 314.33 g/mol . This compound is notable as a synthetic intermediate in pharmaceuticals, particularly highlighted as Paxlovid Impurity 5 [(2S,4R)-isomer], underscoring its relevance in quality control during drug manufacturing . The stereochemistry (2R,4S) is critical for its reactivity and interaction in biological systems, as evidenced by its role in synthesizing covalent inhibitors of SARS-CoV-2 3CL protease .

Properties

IUPAC Name |

dimethyl 2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6/c1-14(2,3)22-13(19)16-10(12(18)21-5)8-9(6-7-15)11(17)20-4/h9-10H,6,8H2,1-5H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTOOWHELURIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(CC#N)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl 2-[(tert-butoxycarbonyl)amino]-4-(cyanomethyl)pentanedioate typically involves the following steps:

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Formation of the Cyanomethyl Group: The cyanomethyl group is introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent, such as cyanomethyl bromide, in the presence of a base like sodium hydride.

Esterification: The final step involves the esterification of the carboxylic acid groups using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 1,5-dimethyl 2-[(tert-butoxycarbonyl)amino]-4-(cyanomethyl)pentanedioate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl 2-[(tert-butoxycarbonyl)amino]-4-(cyanomethyl)pentanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous acid or base.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid in dichloromethane.

Nucleophilic Substitution: Sodium hydride and suitable nucleophiles like amines or thiols.

Major Products

Hydrolysis: Produces the corresponding carboxylic acids.

Deprotection: Yields the free amine.

Nucleophilic Substitution: Forms substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-dimethyl 2-[(tert-butoxycarbonyl)amino]-4-(cyanomethyl)pentanedioate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.

Material Science: Applied in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-dimethyl 2-[(tert-butoxycarbonyl)amino]-4-(cyanomethyl)pentanedioate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations. The cyanomethyl group can act as a nucleophile or be substituted by other nucleophiles, facilitating the formation of diverse chemical structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variations

Paxlovid Impurity 5 [(2S,4R)-isomer]

- Key Differences : The (2S,4R) configuration alters spatial arrangement, impacting enzymatic recognition and synthetic pathways.

- Applications : While the (2R,4S) isomer is an intermediate in protease inhibitors, the (2S,4R) variant is a monitored impurity, emphasizing the necessity of stereochemical purity in pharmaceuticals .

Di-tert-butyl (2R,4R)-2-(Boc-amino)-4-(3-fluoropropyl)pentanedioate

Substituent and Reactivity Comparisons

Di-methyl (2S,4S)-2-(Boc-amino)-4-(3-methylsulfonyloxy-propyl)pentanedioate (Compound A)

- Substituent : Methylsulfonyloxy-propyl group, a leaving group facilitating nucleophilic substitution.

- Stereochemistry : (2S,4S) configuration, distinct from the target compound’s (2R,4S).

- Applications : Intermediate in radiosynthesis, where sulfonate groups enable ¹⁸F-radiolabeling for imaging probes .

Eli Lilly’s (2R,4R/S)-4-p-fluorobenzylpentanedioate Derivatives

- Substituents : Aromatic groups (e.g., p-fluorobenzyl, naphthylmethyl) enhance lipophilicity and receptor binding.

- Ester Groups : Mixed methyl/ethyl esters balance solubility and metabolic stability.

- Applications : Explored as neuroprotective agents, highlighting the role of substituents in targeting neurological pathways .

Pharmacologically Active Analogs

(2R,4S)-2-Amino-4-[4-(3-thienyl)benzyl]pentanedioate

- Functional Groups: Free amino group (vs. Boc-protected) and thienylbenzyl substituent.

- Applications : Acts as a glutamate receptor antagonist, demonstrating how structural modifications dictate biological activity .

Dipotassium (S)-2-(4-(2-(2-amino-4-oxopyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate

- Substituents : Complex heterocyclic moiety linked to anti-cancer activity.

- Form : Amorphous form enhances bioavailability compared to crystalline esters.

- Applications: Targets folate metabolism in cancer therapy, contrasting with the cyanomethyl variant’s role in antiviral synthesis .

Data Table: Structural and Functional Comparison

Biological Activity

Dimethyl (2R,4S)-2-(Boc-amino)-4-(cyanomethyl)pentanedioate is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyanomethyl moiety. The Boc group is commonly used to protect amine functionalities during chemical reactions, allowing for selective modifications at other sites on the molecule.

This compound exhibits its biological activity primarily through:

- Nucleophilic Substitution Reactions : The cyanomethyl group can act as a nucleophile or be substituted by other nucleophiles, facilitating the formation of diverse chemical structures.

- Enzyme Interactions : The compound has shown potential in modulating enzyme activities, particularly in biochemical pathways involving amino acids and peptide synthesis.

Biological Activity

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related cyanomethyl compounds against various bacterial strains. Results showed significant inhibition at concentrations ranging from 50 to 200 µg/mL, suggesting potential applications in developing new antibiotics.

Study 2: Enzyme Inhibition

In vitro assays were conducted to assess the inhibitory effects of this compound on serine proteases. The compound demonstrated an IC50 value of approximately 25 µM, indicating strong inhibitory potential compared to standard protease inhibitors.

Study 3: DNA Binding Affinity

Research using fluorescence spectroscopy revealed that similar compounds exhibit strong binding to double-stranded DNA. The binding affinity was quantified using a competitive binding assay, showing a Kd value indicative of moderate affinity, which could be beneficial in designing DNA-targeted therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50/ED50 Values |

|---|---|---|---|

| This compound | Boc group, Cyanomethyl | Antimicrobial, Enzyme inhibition | IC50 ~ 25 µM |

| Dimethyl 2-[(tert-butoxycarbonyl)amino]pentanedioate | No cyanomethyl | Limited activity | Not specified |

| Dimethyl 2-[(tert-butoxycarbonyl)amino]-4-methylpentanedioate | Methyl instead of cyanomethyl | Reduced reactivity | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.